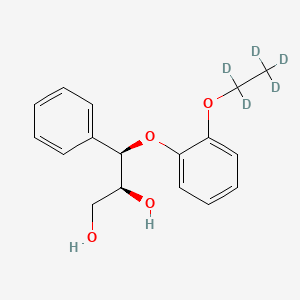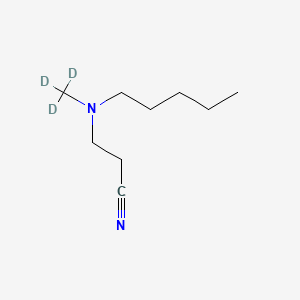
3-(N-Methyl-N-pentyl-amino)-propionitrile-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(N-Methyl-N-pentyl-amino)-propionitrile-d3” is a labeled intermediate . It is also known as “N-Methyl-N-pentyl-β-alanine-d3 Hydrochloride” or "Ibanic Acid-d3 Hydrochloride" . It is used in the preparation of biphosphonate drugs .
Synthesis Analysis
The synthesis of “3-(N-Methyl-N-pentyl-amino)-propionitrile-d3” involves a Michael addition reaction where n-amylamine and acrylate are used to obtain 3-(N-pentylamino)propionate. This propionate then reacts with formic acid and formaldehyde to obtain the final product . The method is characterized by easily available and cheap starting materials, high yield, simple operation, and high product purity, making it suitable for large-scale industrial production .Molecular Structure Analysis
The molecular formula of “3-(N-Methyl-N-pentyl-amino)-propionitrile-d3” is C9H17D3ClNO2 . Its molecular weight is 212.73 .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of “3-(N-Methyl-N-pentyl-amino)-propionitrile-d3” is the Michael addition reaction between n-amylamine and acrylate .Physical And Chemical Properties Analysis
“3-(N-Methyl-N-pentyl-amino)-propionitrile-d3” is a solid substance . It is soluble in methanol and sodium hydroxide aqueous solution . It should be stored at -20° C .Mécanisme D'action
Propriétés
IUPAC Name |
3-[pentyl(trideuteriomethyl)amino]propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-3-4-5-8-11(2)9-6-7-10/h3-6,8-9H2,1-2H3/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYOUTNXDJQKJM-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCCC)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662115 |
Source


|
| Record name | 3-[(~2~H_3_)Methyl(pentyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185103-36-9 |
Source


|
| Record name | 3-[(~2~H_3_)Methyl(pentyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

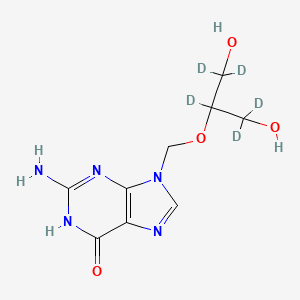
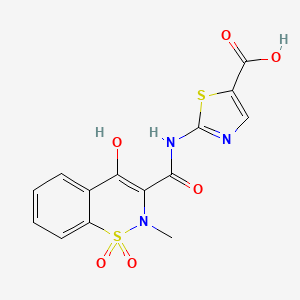
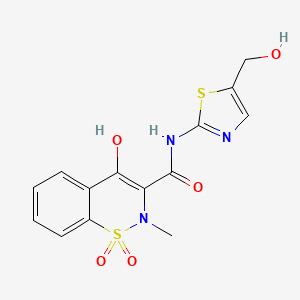

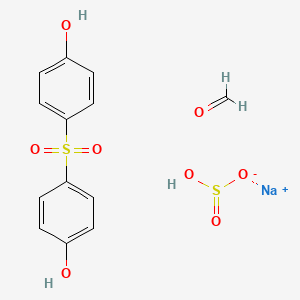

![3-((Benzo[d]thiazol-2-ylmethyl)amino)propanenitrile](/img/structure/B562545.png)



![rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one](/img/structure/B562554.png)
